

# Application Note: N-Desmethyl Osimertinib-d5 for Preclinical Pharmacokinetic Studies

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Compound of Interest

Compound Name: N-Desmethyl dosimertinib-d5

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#### 1. Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is a standard treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3][4] Preclinical pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Osimertinib is metabolized in the liver, primarily by CYP3A enzymes, into two pharmacologically active metabolites, AZ7550 and AZ5104 (N-Desmethyl osimertinib).[4]

Accurate quantification of both the parent drug and its major metabolites is critical for a comprehensive PK profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this bioanalysis due to its high sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays.[6][7] N-Desmethyl osimertinib-d5 is the deuterated analogue of the N-Desmethyl metabolite and serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification.[7][8][9]

### 2. Principle of Application

In quantitative LC-MS/MS analysis, a known amount of N-Desmethyl osimertinib-d5 is added to all samples, including calibration standards, quality controls, and unknown study samples, at



the beginning of the sample preparation process. The SIL-IS and the endogenous analyte (N-Desmethyl osimertinib) co-elute from the liquid chromatography column and are detected by the mass spectrometer.[8] Although they are chromatographically identical, they are distinguished by their difference in mass-to-charge ratio (m/z) due to the incorporated deuterium atoms. The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to its corresponding SIL-IS against a calibration curve. This ratiometric measurement corrects for potential variability during sample preparation and instrumental analysis.[9]

#### 3. Data Presentation: Representative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for osimertinib and its N-desmethyl metabolite (AZ5104) in preclinical models. These values are illustrative and can vary based on the species, dose, and formulation.

Parameter	Osimertinib	N-Desmethyl Osimertinib (AZ5104)
Tmax (h)	2.0 - 6.0	4.0 - 8.0
Cmax (ng/mL)	Varies with dose	~10% of Osimertinib Cmax
AUC <sub>0</sub> -t (ng·h/mL)	Varies with dose	~10% of Osimertinib AUC
t½ (h)	~15 - 20 (in rodents)	Similar to or slightly longer than Osimertinib

Note: At steady state in humans, both major metabolites circulate at approximately 10% of the exposure of osimertinib.[4][10] The half-life in humans is

approximately 48 hours.[4][10]

## **Protocols**

# **Protocol 1: In Vivo Pharmacokinetic Study in Rodents**



1.1. Objective To determine the plasma concentration-time profiles of osimertinib and its metabolite, N-Desmethyl osimertinib, following a single oral dose in a preclinical rodent model.

#### 1.2. Materials

- Test Animals: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).
- Dosing Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in purified water.
- Osimertinib: Appropriate purity grade for in vivo studies.
- Equipment: Oral gavage needles, restrainers, blood collection tubes (e.g., K2-EDTA coated), centrifuge.

### 1.3. Methodology

- Acclimatization: House animals for at least 3 days prior to the study with free access to food and water.
- Dosing Formulation: Prepare a homogenous suspension of osimertinib in the dosing vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg volume).
- Dosing: Fast animals overnight (with access to water) before dosing. Administer a single oral dose of osimertinib (e.g., 10 mg/kg) via oral gavage.
- Blood Sampling: Collect blood samples (~100-200 μL) into EDTA-coated tubes at specified time points. A typical schedule includes pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11]
- Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[11]
- Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.[11]

# Protocol 2: Bioanalytical Method using LC-MS/MS



2.1. Objective To simultaneously quantify the concentrations of osimertinib and N-Desmethyl osimertinib in plasma samples using an LC-MS/MS method with stable isotope-labeled internal standards.

## 2.2. Materials and Reagents

- Analytes: Osimertinib, N-Desmethyl osimertinib (AZ5104).
- Internal Standards: Osimertinib-d3 (or similar), N-Desmethyl osimertinib-d5.
- Reagents: Acetonitrile (ACN) and Formic Acid (FA) (LC-MS grade), Ultrapure water, Blank rat/mouse plasma.
- Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, UHPLC system coupled to a triple quadrupole mass spectrometer.

#### 2.3. Methodology

- Preparation of Stock Solutions: Prepare individual stock solutions of analytes and internal standards in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
- Preparation of Working Solutions:
  - Create serial dilutions from the stock solutions to prepare calibration curve (CC) and quality control (QC) working solutions at various concentrations.
  - Prepare a combined internal standard (ISTD) working solution in acetonitrile (e.g., 10 ng/mL of both Osimertinib-d3 and N-Desmethyl osimertinib-d5).
- Sample Preparation (Protein Precipitation):[12][13]
  - $\circ$  To 50  $\mu$ L of plasma (CC, QC, or study sample) in a microcentrifuge tube, add 150  $\mu$ L of the cold ISTD working solution (in ACN).[13]
  - Vortex vigorously for 1 minute to precipitate plasma proteins.
  - Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.



- Carefully transfer the supernatant to a clean autosampler vial for injection.[14]
- LC-MS/MS Conditions: The following are typical starting conditions and should be optimized.

Parameter	Condition	
LC System	UHPLC System	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic Acid in Water[12][13]	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Gradient	Linear gradient from 5% to 95% B over several minutes	
Injection Volume	1-5 μL	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization Source	Electrospray Ionization (ESI), Positive Mode[14] [15]	
MRM Transitions	See table below	

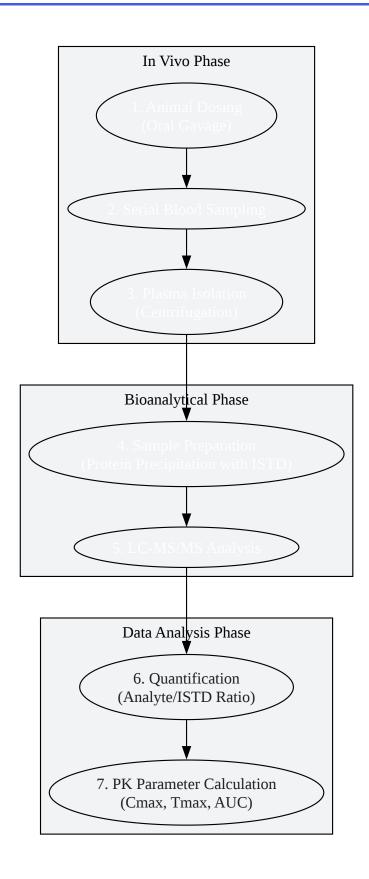
Table of Representative MRM Transitions (m/z):



Compound	Precursor Ion [M+H]+	Product Ion
Osimertinib	500.3	72.0
N-Desmethyl Osimertinib (AZ5104)	486.2	72.0
N-Desmethyl Osimertinib-d5 (ISTD)	491.2	72.0
Note: The product ion m/z 72 corresponds to the dimethylaminopropenyl fragment. Transitions must be empirically optimized on the specific instrument used.[14]		

# **Visualizations**





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// Edges EGF -> EGFR [label="Binds"]; EGFR:p -> GRB2 [label="Autophosphorylation\n& Docking"];

GRB2 -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK;

EGFR:p -> PI3K; PI3K -> AKT; AKT -> mTOR;

{ERK, mTOR} -> Proliferation;

Osimertinib -> EGFR:p [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Inhibits Kinase Activity"]; } caption: "Figure 2: Simplified EGFR signaling pathway and mechanism of Osimertinib inhibition."

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